6-fluoro-4-methoxy-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-4-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Zukünftige Richtungen
Indole derivatives, including 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid, have immense potential for further exploration due to their diverse biological activities . They could be synthesized in a variety of ways and tested for a wide range of pharmacological activities. This makes them promising candidates for the development of new therapeutic agents.
Vorbereitungsmethoden
The synthesis of 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific synthetic route for this compound would involve the introduction of the fluoro and methoxy groups at the appropriate positions on the indole ring. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
6-fluoro-4-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-fluoro-4-methoxy-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: The compound’s potential therapeutic applications include treatment of various diseases due to its biological activity.
Industry: It can be used in the development of new materials and as a precursor for other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. The presence of the fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity for certain targets, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
6-fluoro-4-methoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-fluoroindole: A fluorinated indole derivative with potential antiviral activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid involves the introduction of a fluorine atom and a methoxy group onto an indole ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "4-methoxyindole", "fluorine gas", "sodium hydride", "carbon dioxide", "diethyl ether", "dimethylformamide", "chloroacetic acid", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "ethyl acetate", "water" ], "Reaction": [ "4-methoxyindole is reacted with fluorine gas in the presence of sodium hydride to yield 6-fluoro-4-methoxyindole.", "The resulting compound is then reacted with chloroacetic acid and triethylamine in dimethylformamide to yield 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid.", "The carboxylation reaction is carried out using carbon dioxide in the presence of N,N'-dicyclohexylcarbodiimide as a coupling agent.", "The product is then purified by extraction with ethyl acetate and washing with water." ] } | |
CAS-Nummer |
1228945-79-6 |
Molekularformel |
C10H8FNO3 |
Molekulargewicht |
209.17 g/mol |
IUPAC-Name |
6-fluoro-4-methoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8FNO3/c1-15-9-3-5(11)2-7-6(9)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14) |
InChI-Schlüssel |
FMYHJHUNKLAGJB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1C=C(N2)C(=O)O)F |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.